molecular formula C4H9N3 B15319182 (2S)-2-azidobutane

(2S)-2-azidobutane

Cat. No.: B15319182
M. Wt: 99.13 g/mol
InChI Key: WOAFFPVHLXPFEG-BYPYZUCNSA-N
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Description

(2S)-2-azidobutane is an organic compound that belongs to the class of azides Azides are characterized by the presence of the azido group (-N₃), which is known for its high reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azidobutane typically involves the substitution of a suitable leaving group with an azide ion. One common method is the reaction of (2S)-2-bromobutane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azidobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different compounds.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Substitution: Various substituted butanes.

    Reduction: (2S)-2-aminobutane.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

(2S)-2-azidobutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

    Biology and Medicine: Investigated for its potential use in drug development and as a building block for biologically active compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-azidobutane is primarily based on the reactivity of the azido group. The azido group can undergo various transformations, leading to the formation of different products. These transformations often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-bromobutane: Similar structure but with a bromine atom instead of an azido group.

    (2S)-2-aminobutane: The azido group is replaced by an amine group.

    (2S)-2-chlorobutane: Similar structure but with a chlorine atom instead of an azido group.

Uniqueness

(2S)-2-azidobutane is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H9N3

Molecular Weight

99.13 g/mol

IUPAC Name

(2S)-2-azidobutane

InChI

InChI=1S/C4H9N3/c1-3-4(2)6-7-5/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

WOAFFPVHLXPFEG-BYPYZUCNSA-N

Isomeric SMILES

CC[C@H](C)N=[N+]=[N-]

Canonical SMILES

CCC(C)N=[N+]=[N-]

Origin of Product

United States

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